molecular formula C8H10O4 B2414116 5-(ethoxymethyl)furan-2-carboxylic Acid CAS No. 858249-96-4

5-(ethoxymethyl)furan-2-carboxylic Acid

Cat. No.: B2414116
CAS No.: 858249-96-4
M. Wt: 170.164
InChI Key: WIVYCKXKKLJCNZ-UHFFFAOYSA-N
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Description

5-(Ethoxymethyl)furan-2-carboxylic acid is an organic compound with the molecular formula C8H10O4. It is a derivative of furan, a heterocyclic organic compound, and features an ethoxymethyl group attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(ethoxymethyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with ethoxymethylating agents. One common method includes the use of ethyl chloroformate and a base such as sodium hydroxide to introduce the ethoxymethyl group onto the furan ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 5-(Ethoxymethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(Ethoxymethyl)furan-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(ethoxymethyl)furan-2-carboxylic acid involves its interaction with various molecular targets. The ethoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .

Comparison with Similar Compounds

  • 5-(Hydroxymethyl)furan-2-carboxylic acid
  • 5-(Methoxymethyl)furan-2-carboxylic acid
  • 5-(Phenoxymethyl)furan-2-carboxylic acid

Comparison: 5-(Ethoxymethyl)furan-2-carboxylic acid is unique due to its ethoxymethyl group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the ethoxymethyl group provides different solubility and reactivity profiles, making it suitable for specific applications where other derivatives may not be as effective .

Properties

IUPAC Name

5-(ethoxymethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-2-11-5-6-3-4-7(12-6)8(9)10/h3-4H,2,5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVYCKXKKLJCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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